

Application Notes and Protocols for Eosin B (2-) Staining in Plant Histology

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the differential staining of plant tissues using Eosin B as a cytoplasmic counterstain, particularly in conjunction with Safranin for the visualization of lignified and cellulosic tissues. While the classic Safranin and Fast Green combination is more common in botanical microtechnique, Eosin B offers a viable alternative for achieving a red/pink contrast for cytoplasm and non-lignified cell walls against the red of lignified and cutinized elements.

Principle of Differential Staining

This protocol is a differential staining technique that utilizes two dyes of contrasting colors to distinguish between different cell and tissue types within a plant section.

- Safranin: This is a basic dye that stains acidic cellular components. In plant tissues, it has a
 high affinity for lignified and suberized cell walls, staining them red. It also stains nuclei and
 chromosomes.
- Eosin B: This is an acidic, negatively charged dye.[1][2] It stains basic, positively charged components, such as proteins in the cytoplasm and cellulosic cell walls, in shades of pink to reddish-pink.[1]

The sequential application of these dyes, with appropriate dehydration and clearing steps, results in a preparation where lignified tissues (like xylem and sclerenchyma) appear red, and



parenchymatous tissues, cytoplasm, and cellulosic walls (of cortex, pith, and phloem) are stained pink or red.

Data Presentation: Reagent and Solution Preparation

The following tables summarize the formulations for the necessary staining solutions.

Table 1: Safranin O Staining Solution

Component	Concentration/Amo unt	Solvent	Notes
Safranin O	1.0 g	100 mL 95% Ethanol	This creates a 1% stock solution. It should be stored in a tightly sealed bottle.
Working Solution	50 mL	50 mL Distilled Water	Dilute the stock solution 1:1 with distilled water for a 0.5% working solution in approximately 50% ethanol.

Table 2: Eosin B (2-) Counterstain Solution



Component	Concentration/Amo unt	Solvent	Notes
Eosin B Powder	1.0 g	100 mL 80% Ethanol	This creates a 1% working solution. Eosin Y is often used interchangeably.[1]
Glacial Acetic Acid	0.5 mL	N/A	Adding a small amount of acetic acid can enhance the staining intensity and provide deeper red shades.[2]

Table 3: Dehydrating and Clearing Agents

Reagent	Purpose
Ethanol Series (30%, 50%, 70%, 95%, Absolute)	Dehydration of tissue sections before and after staining.
Xylene	Clearing agent to make the tissue transparent and miscible with the mounting medium.
Acid Alcohol (1% HCl in 70% Ethanol)	Differentiating agent to remove excess Safranin stain from non-lignified tissues.

Experimental Protocol: Safranin and Eosin B Double Staining

This protocol is designed for paraffin-embedded plant tissue sections. Adjustments may be necessary for free-hand or frozen sections.

- 1. Deparaffinization and Rehydration:
- Place slides in Xylene for 10 minutes to dissolve the paraffin wax. Repeat with fresh Xylene.
- Transfer slides to Absolute Ethanol for 5 minutes.

Methodological & Application





- Hydrate the sections by passing them through a descending series of ethanol concentrations: 95%, 70%, 50%, and 30% ethanol, for 3-5 minutes each.[3]
- · Rinse thoroughly in distilled water.
- 2. Primary Staining with Safranin:
- Immerse the slides in the Safranin O working solution. Staining time can vary significantly depending on the tissue type and thickness, typically from 30 minutes to 2 hours.[4]
- Rinse gently in distilled water to remove excess stain.
- 3. Differentiation:
- Dip the slides briefly (a few seconds) in 70% acid alcohol to de-stain.
- Immediately rinse thoroughly with running tap water to stop the acid's action.
- Check under a microscope: lignified elements should be a distinct red, while parenchyma cells should be faint pink or colorless. If over-stained, repeat the differentiation step briefly.
- 4. Counterstaining with Eosin B:
- Dehydrate the sections through an ascending ethanol series: 50% and 70% ethanol, for 2 minutes each.
- Immerse the slides in the 1% Eosin B solution for 1 to 3 minutes.[5] The optimal time should be determined empirically.
- Rinse briefly in 95% ethanol to remove excess Eosin.
- 5. Dehydration, Clearing, and Mounting:
- Complete the dehydration in two changes of Absolute Ethanol, 5 minutes each.
- Clear the sections by immersing them in two changes of Xylene, 5-10 minutes each.
- Mount the coverslip with a drop of a suitable mounting medium (e.g., DPX or Canada Balsam).

Expected Results:

- Lignified Tissues (Xylem, Sclerenchyma): Red to dark red[6]
- Cutinized Tissues (Cuticle): Red[6]
- Nuclei and Chromosomes: Red[4]



- Cytoplasm and Parenchyma: Pink to reddish-pink[2]
- Cellulosic Cell Walls (Cortex, Pith): Pink[2]

Visualizations

The following diagrams illustrate the logical workflow of the staining protocol.

Caption: Experimental workflow for Safranin and Eosin B double staining.

Caption: Logical relationship of dyes to plant tissues and expected results.

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